Kynuramine is an endogenous biogenic amine belonging to the class of kynuramines [, ]. These compounds are formed either through the decarboxylation of kynurenines or the pyrrole ring cleavage of indoleamines []. Kynuramine itself can be derived from its N2-formylated precursor, N2-formylkynuramine, via enzymatic or photochemical deformylation []. In scientific research, kynuramine has been primarily investigated for its interactions with monoamine oxidase enzymes and serotonin receptors, and its potential role as an endogenous modulator of these systems [, , , ].
Synthesis Analysis
While the provided abstracts do not detail specific synthetic methods for kynuramine, they highlight its formation through various metabolic pathways. Enzymatically, it is produced by the decarboxylation of L-kynurenine, a process that can be replicated in laboratory settings []. Additionally, kynuramine can be generated from melatonin via pyrrole ring cleavage, a process involving reactive oxygen species and potentially myeloperoxidase and indoleamine 2,3-dioxygenase [, ]. Non-enzymatic formation through interaction with free radicals is also documented [].
Molecular Structure Analysis
Although the abstracts do not provide in-depth molecular structure analysis, kynuramine's structure is well-established. As a substituted aniline, it possesses an amino group attached to a benzene ring, with an ethylamine side chain at the ortho position []. Its structure is similar to other biogenic amines like tyramine and dopamine, explaining its affinity for monoamine oxidase enzymes.
Chemical Reactions Analysis
Kynuramine undergoes various chemical reactions relevant to its biological activity and analysis. It acts as a substrate for monoamine oxidase (MAO) enzymes, primarily MAO-A and MAO-B, leading to its oxidative deamination and the formation of 4-hydroxyquinoline, a fluorescent product frequently used for activity assays [, , , , , ]. Kynuramine can also undergo nitrosation, particularly with peroxynitrite, yielding 3-aminomethylcinnolinone []. Notably, its 5-methoxy derivative, AMK, forms a stable cinnolinone product (AMMC) upon nitrosation, contrasting with other anilines that form unstable, potentially carcinogenic nitrosamines [].
Mechanism of Action
Kynuramine's mechanism of action involves its interaction with various biological targets, primarily monoamine oxidase enzymes and serotonin receptors. It acts as a substrate for MAO, especially MAO-A and MAO-B, being competitively inhibited by clorgyline and deprenyl, respectively [, ]. This interaction with MAO potentially modulates the levels of other monoamine neurotransmitters. Kynuramine also displays agonistic activity at several serotonin receptor subtypes (5-HT2, 5-HT3, and a subtype in the rat stomach fundus) []. Its 5-hydroxy derivative shows stronger agonism at these receptors, suggesting a structure-activity relationship [].
Applications
Monoamine Oxidase Activity: Due to its broad substrate specificity for both MAO-A and MAO-B, kynuramine serves as a valuable probe for measuring and characterizing MAO activity in various tissues, including the brain, liver, and blood vessels [, , , , , ]. Its use in fluorescence-based assays allows for sensitive and high-throughput analysis of MAO kinetics and inhibition [, , , ].
Serotonin Receptor Function: Kynuramine and its derivatives, particularly 5-hydroxykynuramine, exhibit agonistic activity at specific serotonin receptor subtypes (5-HT2, 5-HT3) [, ]. This property allows researchers to investigate the role and distribution of these receptors in various tissues, including smooth muscle and potentially the brain [, ].
Oxidative Stress and Neuroprotection: While not directly explored in the provided abstracts, kynuramine's metabolic pathway intersects with pathways involved in oxidative stress and melatonin metabolism [, , ]. Its metabolite, N1-acetyl-5-methoxykynuramine (AMK), exhibits potent antioxidant properties, exceeding those of melatonin itself in scavenging free radicals and protecting against protein destruction []. This avenue of research holds promise in understanding kynuramine's role in neuroprotection and its potential therapeutic implications.
Future Directions
Elucidating the Role of Kynuramine in Neurodegenerative Diseases: Given the involvement of MAO and serotonin receptors in various neurological disorders, investigating the alterations in kynuramine metabolism and its potential as a biomarker in conditions like Alzheimer's and Parkinson's diseases presents a promising research avenue [, ].
Exploring the Therapeutic Potential of Kynuramine and its Derivatives: The potent antioxidant properties of AMK and its ability to inhibit prostaglandin synthesis and neuronal nitric oxide synthase suggest potential therapeutic applications in conditions involving oxidative stress, inflammation, and neurodegeneration [, ]. Developing stable and bioavailable forms of kynuramine derivatives could lead to novel therapeutic strategies.
Investigating the Impact of Kynuramine on the Gut-Brain Axis: Considering the presence of melatonin and its metabolites in the gastrointestinal tract, understanding the interplay between kynuramine, gut microbiota, and brain function could provide valuable insights into the gut-brain axis and its implications for mental health [].
Related Compounds
N1-Acetyl-5-methoxykynuramine (AMK)
Compound Description: N1-Acetyl-5-methoxykynuramine (AMK) is a key metabolite of melatonin formed through a process involving free radicals. [, ] It exhibits potent antioxidant properties, exceeding those of its precursor N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and its analog N1-acetylkynuramine. [] Notably, AMK acts as a potent cyclooxygenase inhibitor, NO scavenger, and a mitochondrial metabolism modulator. [] It interacts with aromates, forming adducts with tyrosyl and tryptophanyl residues, potentially modifying proteins. []
Relevance: AMK is a downstream metabolite of kynuramine in the melatonin metabolic pathway. [, ] Its potent antioxidant and enzyme-inhibiting activities are of particular interest.
N1-Acetyl-N2-formyl-5-methoxykynuramine (AFMK)
Compound Description: N1-Acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a major brain metabolite of melatonin, acting as a potent scavenger of reactive oxygen and nitrogen species. [, ] It protects tissues from damage by reactive intermediates. [] AFMK is formed through various enzymatic, pseudoenzymatic, free radical-mediated, and photochemical processes. []
Relevance: AFMK is a precursor to AMK and shares a close structural similarity with kynuramine, both being kynuramine derivatives. []
N1-acetylkynuramine (AK)
Compound Description: N1-acetylkynuramine (AK) is an analog of AFMK, exhibiting antioxidant properties. [] It serves as a precursor to 3-acetamidomethylcinnolinone in reactions with NO. []
Relevance: AK is structurally similar to kynuramine and AFMK, lacking the methoxy group at position 5 of the benzene ring. [, ] This makes it useful in investigating the contribution of the methoxy group to the biological activities of kynuramines.
3-Acetamidomethyl-6-methoxycinnolinone (AMMC)
Compound Description: 3-Acetamidomethyl-6-methoxycinnolinone (AMMC) is a stable product formed from the reaction of AMK or AFMK with nitric oxide (NO). [] It is a unique and stable cinnolinone derivative formed specifically from these kynuramines, preventing the formation of unstable nitrosamines and potential mutagenic and carcinogenic adducts. []
Relevance: AMMC's formation is a specific feature of AMK and AFMK, highlighting the distinct reactivity of these kynuramine derivatives towards NO. []
5-Hydroxykynurenamine
Compound Description: 5-Hydroxykynurenamine is a kynurenine derivative that acts as an agonist at multiple serotonin (5-HT) receptors, including 5-HT2 receptors in the rat jugular vein and aorta, 5-HT3 receptors in the guinea pig ileum, and 5-HT receptors in the rat stomach fundus. []
Relevance: 5-Hydroxykynurenamine is structurally similar to kynuramine, both possessing the kynurenine backbone. [] The presence of a hydroxyl group at position 5 distinguishes their pharmacological profiles, with 5-Hydroxykynurenamine exhibiting serotonergic agonism, in contrast to kynuramine's alpha-adrenoceptor inhibitory action. [, ]
L-kynurenine
Compound Description: L-kynurenine is an endogenous metabolite of tryptophan and a precursor to kynuramine in the kynurenine pathway. [, ] It has been shown to stimulate heat shock protein expression in pancreatic cancer cells, partially through 5-HT3 and MT1/MT2 receptors. []
Relevance: L-kynurenine is a key precursor to kynuramine, highlighting the link between tryptophan metabolism and kynuramine formation. []
Tryptamine
Compound Description: Tryptamine is an indoleamine alkaloid found in trace amounts in the brains of mammals and thought to act as a neuromodulator or neurotransmitter. [] It is structurally similar to serotonin (5-HT). []
Relevance: Tryptamine, like kynuramine, is a substrate for monoamine oxidase (MAO) enzymes, particularly MAO-A. [, ] This shared metabolic pathway suggests potential interactions and competition for these enzymes.
Serotonin (5-HT)
Compound Description: Serotonin is a neurotransmitter involved in various physiological functions, including mood, sleep, and appetite. [, ] It is also found in high concentrations in platelets, where it plays a role in platelet aggregation and vasoconstriction. []
Relevance: Serotonin shares structural similarities with kynuramine derivatives, particularly 5-hydroxykynurenamine, which can act as an agonist at various serotonin receptors. [] This highlights the potential for cross-talk between the kynurenine pathway and the serotonergic system.
Dopamine
Compound Description: Dopamine is a neurotransmitter primarily involved in reward-motivated behavior, motor control, and executive function. []
Relevance: Dopamine, like kynuramine, serves as a substrate for MAO, specifically MAO-B. [, ] This shared metabolic pathway suggests potential interplay and competition for enzymatic degradation.
Tyramine
Compound Description: Tyramine is a trace amine found in various foods and beverages. It is a substrate for both MAO-A and MAO-B. []
Relevance: Tyramine, similar to kynuramine, is metabolized by both MAO-A and MAO-B, highlighting the shared metabolic pathways of these amines. []
Phenylephrine
Compound Description: Phenylephrine is an alpha-adrenergic agonist used as a decongestant and vasoconstrictor. []
Relevance: Phenylephrine's effects are antagonized by kynuramine, demonstrating kynuramine's alpha-adrenoceptor inhibitory action. []
Clonidine
Compound Description: Clonidine is an alpha-adrenergic agonist used to treat hypertension and anxiety. []
Relevance:Kynuramine reverses the inhibitory effects of clonidine, further supporting its role as an alpha-adrenoceptor antagonist. []
Norepinephrine
Compound Description: Norepinephrine is both a hormone and a neurotransmitter, playing a role in the body's fight-or-flight response. []
Relevance:Kynuramine inhibits the vasoconstrictor responses induced by norepinephrine, demonstrating its ability to modulate the effects of this important neurotransmitter. []
4-Hydroxyquinoline
Compound Description: 4-Hydroxyquinoline is a metabolite of kynuramine, formed by its deamination by MAO. [, ] It is often used as a marker for MAO activity in various assays. []
Relevance: 4-Hydroxyquinoline serves as a direct metabolic product of kynuramine, providing a means to measure and study kynuramine metabolism. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HS-1371 is a receptor-interacting serine/threonine kinase 3 (RIPK3) inhibitor (IC50 = 20.8 nM). It inhibits basal RIPK3 autophosphorylation and TNF-α- or TRAIL-induced necroptosis in HT-29 cells when used at a concentration of 5 µM. It also inhibits necroptosis induced by a TNF-α Smac mimetic and the caspase inhibitor Z-VAD in HeLa cervical and NCI-H2009 lung cancer cells ectopically expressing RIPK3. HS-1371 is a novel kinase inhibitor of RIP3-mediated necroptosis. HS-1371 directly binds to RIP3 in an ATP-competitive and time-independent manner, providing a mechanism of action. Moreover, the compound inhibited TNF-induced necroptosis but did not inhibit TNF-induced apoptosis, indicating that this novel inhibitor has a specific inhibitory effect on RIP3-mediated necroptosis via the suppression of RIP3 kinase activity. HS-1371 could serve as a potential preventive or therapeutic agent for diseases involving RIP3 hyperactivation.
HS38 is a potent and selective inhibitor for DAPK1 and ZIPK, which are closely related serine/threonine protein kinases that regulate programmed cell death and phosphorylation of non-muscle and smooth muscle myosin. HS38 provides a lead scaffold for the development of therapeutic agents for smooth muscle related disorders and a chemical means to probe the function of DAPK1 and ZIPK across species.
HS56 is an ATP-competitive dual Pim/DAPK3 inhibitor which reduces Pim kinase-induced myosin phosphorylation and the contractility of vascular smooth muscle in spontaneously hypertensive RenTG mice.
HS665 is a novel radioligand designed to bind selectively to the kappa opioid peptide (KOP) receptor, a target of therapeutic interest for the treatment of a variety of human disorders (i.e., pain, affective disorders, drug addiction, and psychotic disorders).
HSK0935 is a potent and highly selective SGLT2 inhibitors (IC50 (hSGLT2) = 1.3 nM; IC50 (hSGLT1) + 1096nM). HSK0935 demonstrated excellent hSGLT2 inhibition of 1.3 nM and a high hSGLT1/hSGLT2 selectivity of 843-fold. It showed robust urinary glucose excretion in Sprague-Dawley (SD) rats and affected more urinary glucose excretion in Rhesus monkeys.